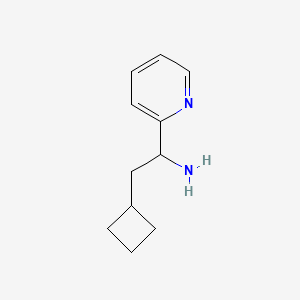![molecular formula C11H9NO3 B13203457 Methyl [(3-ethynylphenyl)carbamoyl]formate](/img/structure/B13203457.png)
Methyl [(3-ethynylphenyl)carbamoyl]formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(3-ethynylphenyl)carbamoyl]formate is a chemical compound with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol . This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3-ethynylphenyl)carbamoyl]formate typically involves the reaction of 3-ethynylaniline with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [(3-ethynylphenyl)carbamoyl]formate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl [(3-ethynylphenyl)carbamoyl]formate is utilized in several scientific research applications:
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: This compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the creation of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl [(3-ethynylphenyl)carbamoyl]formate involves its interaction with specific molecular targets, leading to the formation of stable carbamate bonds. These interactions can inhibit or modify the activity of enzymes and other proteins, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl [(3-methylphenyl)carbamoyl]formate
- Ethyl [(3-methylphenyl)carbamoyl]formate
- Methyl [(3-ethynylphenyl)carbamoyl]acetate
Uniqueness
Methyl [(3-ethynylphenyl)carbamoyl]formate is unique due to its ethynyl group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly valuable in specific synthetic applications and research settings .
Propriétés
Formule moléculaire |
C11H9NO3 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
methyl 2-(3-ethynylanilino)-2-oxoacetate |
InChI |
InChI=1S/C11H9NO3/c1-3-8-5-4-6-9(7-8)12-10(13)11(14)15-2/h1,4-7H,2H3,(H,12,13) |
Clé InChI |
NXYXHNFWDWSQMI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=O)NC1=CC=CC(=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


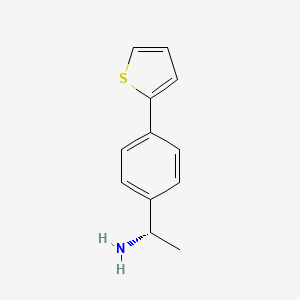
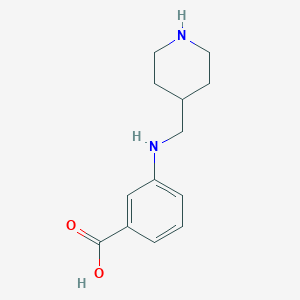
![5-Hydroxybicyclo[2.2.1]heptan-2-one](/img/structure/B13203387.png)
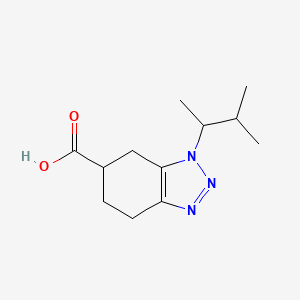
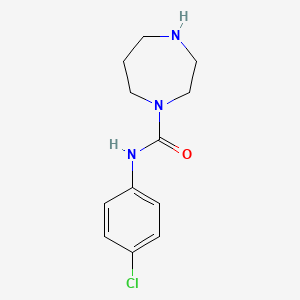


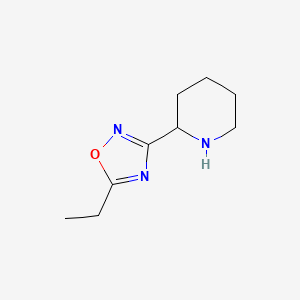
![{6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13203452.png)
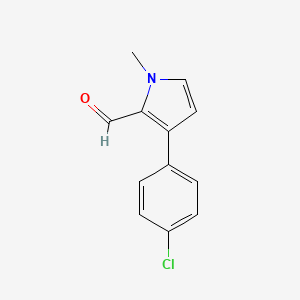

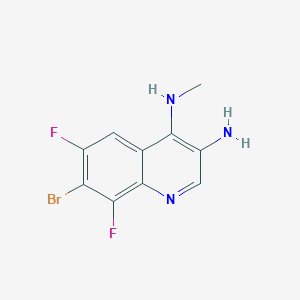
![1-(3-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13203486.png)
